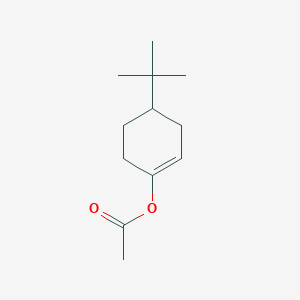
4-Tert-butylcyclohex-1-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 152326 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 152326 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
Industrial production of NSC 152326 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch Processing: Conducting the synthesis in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 152326 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Reagents like sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents such as halides, acids, and bases are used under varying conditions of temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example:
Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces a variety of substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
NSC 152326 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.
Biology: Employed in the study of cellular processes, enzyme interactions, and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of NSC 152326 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.
Interacting with Receptors: Modulating receptor function and influencing signal transduction pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles, leading to changes in cellular behavior.
Comparación Con Compuestos Similares
NSC 152326 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound with similar biological activity but different structural features.
NSC 725776 (Indimitecan): Known for its anticancer properties and distinct mechanism of action.
NSC 724998 (Indotecan): Shares some functional similarities but differs in its pharmacokinetic profile.
Propiedades
Número CAS |
7360-39-6 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h7,10H,5-6,8H2,1-4H3 |
Clave InChI |
DZSCZHURQCICTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CCC(CC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


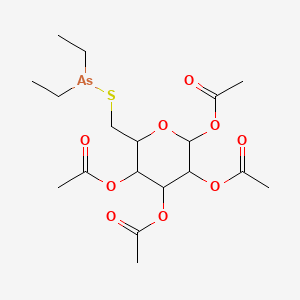
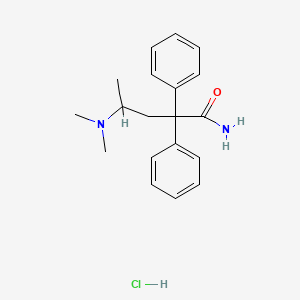
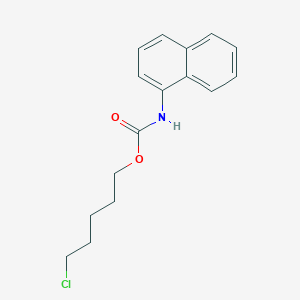

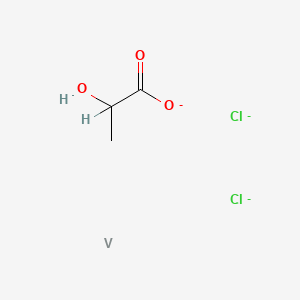
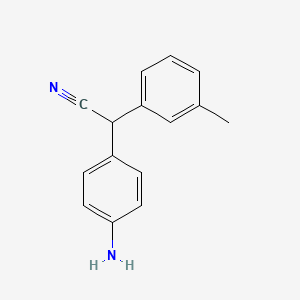

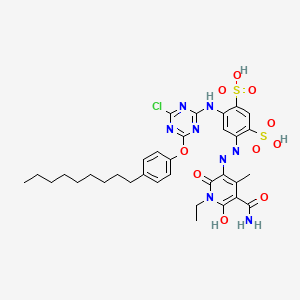
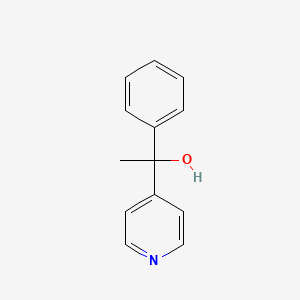

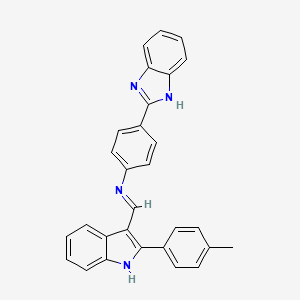
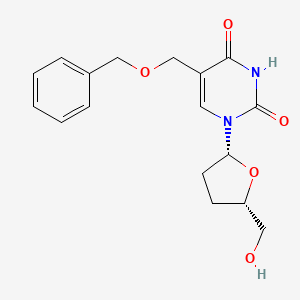
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
